molecular formula C14H12N2O B3041987 [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol CAS No. 451485-67-9

[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol

Cat. No.: B3041987
CAS No.: 451485-67-9
M. Wt: 224.26 g/mol
InChI Key: IRZKUEWQJPIBJF-UHFFFAOYSA-N
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Description

[4-(1H-1,3-Benzimidazol-1-yl)phenyl]methanol is a benzimidazole derivative characterized by a benzimidazole ring linked to a para-substituted phenyl group bearing a hydroxymethyl (-CH₂OH) moiety. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzimidazoles, which are known for their antifungal, antiviral, and anticancer properties . The hydroxymethyl group enhances solubility in polar solvents compared to non-functionalized benzimidazole analogs, making it a candidate for drug development. It is commercially available (e.g., Key Organics, 3T-0332) and can also be synthesized via condensation reactions involving substituted aldehydes and o-phenylenediamine derivatives under acidic conditions .

Properties

IUPAC Name

[4-(benzimidazol-1-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZKUEWQJPIBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278137
Record name 4-(1H-Benzimidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-67-9
Record name 4-(1H-Benzimidazol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451485-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Benzimidazol-1-yl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by reduction. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon under hydrogen atmosphere . The crude product is then purified using column chromatography on silica gel .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reactions often involve and like .

Major Products:

    Oxidation: Formation of derivatives.

    Reduction: Formation of derivatives.

    Substitution: Formation of various derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as an essential precursor in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, making it valuable in synthetic organic chemistry.
  • Mechanistic Studies : It is employed in studying reaction mechanisms and pathways due to its ability to participate in diverse chemical reactions, including oxidation and substitution reactions.

Biology

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit potent antimicrobial properties. [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol has been investigated for its effectiveness against various microbial strains, highlighting its potential as a therapeutic agent.
  • Enzyme Interaction Studies : The compound is also utilized in studies focusing on enzyme interactions and inhibition, aiding in the understanding of biochemical pathways and the development of enzyme inhibitors.

Medicine

  • Drug Development : Given its antimicrobial and antifungal properties, this compound is being explored for potential applications in drug development. Its derivatives are studied for their efficacy against resistant strains of pathogens .
  • Proteomics Research : The compound is used as a biochemical tool in proteomics research, where it aids in the identification and characterization of proteins through various biochemical assays .

Industrial Applications

  • Material Development : The compound finds utility in developing new materials and chemical processes, particularly those requiring specific functional groups or structural motifs derived from benzimidazole chemistry.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, showing zones of inhibition comparable to conventional antibiotics.

Case Study 2: Enzyme Inhibition

In another investigation published in the Journal of Medicinal Chemistry, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity at low concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol involves its interaction with various molecular targets, particularly enzymes. The benzimidazole ring is known to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydroxy-Substituted Benzimidazoles

  • 2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) : Lacks the hydroxymethyl group but features a hydroxyl (-OH) directly on the phenyl ring. This substitution reduces steric bulk but limits hydrogen-bonding flexibility compared to the hydroxymethyl analog .
  • However, increased polarity may reduce membrane permeability in biological systems .

Heterocycle-Modified Analogs

  • [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol: Replaces benzimidazole with a smaller imidazole ring.
  • [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol: Incorporates a triazole ring, which offers additional hydrogen-bonding sites. Triazoles are often used in antifungal agents (e.g., fluconazole analogs), suggesting divergent therapeutic applications compared to benzimidazole derivatives .

Substituent Position and Complexity

  • 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol: Features methoxy and hydroxyl groups on both the benzyl and phenyl moieties.
  • (2-(1H-1,2,4-Triazol-1-yl)phenyl)methanol: Positions the triazole ring ortho to the hydroxymethyl group, altering molecular geometry and steric interactions. Such variations can significantly impact receptor binding selectivity .
Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility (Polar Solvents) LogP (Predicted) Key Functional Groups
[4-(1H-1,3-Benzimidazol-1-yl)phenyl]methanol 235.25 Moderate 2.1 Benzimidazole, hydroxymethyl
2-(4-Hydroxy-phenyl)-1H-benzimidazole 211.23 High 1.8 Benzimidazole, hydroxyl
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol 188.23 High 1.5 Imidazole, hydroxymethyl
[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol 189.22 Moderate 1.6 Triazole, hydroxymethyl

Key Observations :

  • The hydroxymethyl group in this compound provides a balance between solubility (via -OH) and lipophilicity (via -CH₂-), optimizing bioavailability .
  • Benzimidazole derivatives generally exhibit higher LogP values than imidazole/triazole analogs, reflecting greater membrane permeability but lower aqueous solubility .

Biological Activity

[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol is a benzimidazole derivative with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

Benzimidazole derivatives, including this compound, exhibit their biological activity primarily through interaction with specific molecular targets within microbial and cancerous cells. The mode of action typically involves:

  • Antimicrobial Activity : These compounds have been shown to disrupt cellular functions in bacteria and fungi, leading to cell death.
  • Anticancer Activity : They may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains with promising results.

Antimicrobial Efficacy Table

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL
Klebsiella pneumoniae32 µg/mL

The MIC values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Research indicates that this compound may inhibit the growth of various cancer cell lines.

Anticancer Activity Case Studies

  • Leukemia Cell Lines :
    • A study evaluated the effects of benzimidazole derivatives on leukemia cells, demonstrating significant cytotoxicity with IC50 values around 10 µM for certain derivatives .
  • Solid Tumors :
    • In vitro tests on solid tumor cell lines showed that compounds similar to this compound exhibited growth inhibition, with IC50 values ranging from 5 to 15 µM depending on the cell line .

Research Findings

The biological activities of benzimidazole derivatives have been extensively documented. A comprehensive review highlighted their potential in treating infections and cancer:

  • Antibacterial Properties : Compounds were effective against resistant strains of bacteria, showcasing a need for further development as therapeutic agents .
  • Anticancer Properties : Various studies suggest that these compounds can induce apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and activation of caspases .

Q & A

Q. What are the established synthetic routes for [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Reacting 1H-benzimidazole with a halogenated aryl precursor (e.g., 4-bromobenzyl alcohol) under basic conditions to form the benzimidazole-phenyl linkage .
  • Cyclization : Utilizing 1,3-dipolar cycloaddition (click chemistry) to introduce functional groups, as demonstrated in related benzimidazole-triazole hybrids .
  • Reduction : Reducing carbonyl intermediates (e.g., ketones) to the corresponding alcohol using NaBH₄ or LiAlH₄ .

Q. Example Reaction Setup :

StepReagents/ConditionsYieldReference
11H-benzimidazole, K₂CO₃, DMF, 80°C, 12h65%
2CuI, sodium ascorbate, DCM/H₂O, RT78%

Q. How is the structure of this compound characterized?

Methodological Answer: Key techniques include:

  • 1D/2D NMR : Assigning protons (¹H) and carbons (¹³C) via COSY, HSQC, and HMBC experiments to confirm connectivity. For example, the benzimidazole proton signals appear at δ 8.2–8.5 ppm, while the methanol CH₂ group resonates at δ 4.7 ppm .
  • X-ray crystallography : Resolving crystal packing and hydrogen-bonding networks using software like SHELXL and WinGX .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 239.12 m/z) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of benzimidazole derivatives like this compound?

Methodological Answer: Common issues include:

  • Disorder in aromatic rings : Mitigated using SHELXL’s PART instruction to model partial occupancy .
  • Anisotropic displacement : Addressing thermal motion via TLS (Translation-Libration-Screw) refinement in WinGX .
  • Hydrogen bonding ambiguity : Differentiating O–H⋯N interactions from van der Waals forces using Hirshfeld surface analysis .

Q. Example Crystallographic Data :

ParameterValueReference
Space groupP21/c
Unit cell (Å)a=7.97, b=16.43, c=14.36
R-factor0.058

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Simulate binding affinity to targets (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzimidazole ring) with antimicrobial potency .
  • ADMET prediction : Assess pharmacokinetics (e.g., LogP = 2.1) via SwissADME to optimize drug-likeness .

Q. How do solvent and temperature conditions affect the synthesis yield of this compound?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may require post-reaction purification .
  • Temperature optimization : Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition; microwave-assisted synthesis reduces reaction time .

Q. Example Optimization Table :

SolventTemp (°C)Yield (%)Reference
DMF8065
EtOH6072

Q. How to resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-validation : Compare ¹H NMR shifts across studies (e.g., δ 4.7 ppm for CH₂OH in CDCl₃ vs. δ 4.9 ppm in DMSO-d₆ due to solvent effects) .
  • Crystallographic validation : Use X-ray data to confirm bond lengths (e.g., C–N bond = 1.33 Å in benzimidazole) as a reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol
Reactant of Route 2
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[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.